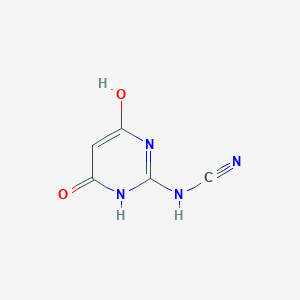

2-Cyanoamino-4,6-dihydroxypyrimidine

Descripción

Propiedades

Número CAS |

6627-61-8 |

|---|---|

Fórmula molecular |

C5H4N4O2 |

Peso molecular |

152.11 g/mol |

Nombre IUPAC |

(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)cyanamide |

InChI |

InChI=1S/C5H4N4O2/c6-2-7-5-8-3(10)1-4(11)9-5/h1H,(H3,7,8,9,10,11) |

Clave InChI |

SPAJGBOXQITFMS-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(NC1=O)NC#N)O |

SMILES canónico |

C1=C(N=C(NC1=O)NC#N)O |

Otros números CAS |

6627-61-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Research Findings and Gaps

Activity Dependence on Substituents : Chlorination at positions 4 and 6 enhances bioactivity, while hydroxylation reduces it .

Electronic Effects: The cyanoamino group’s electron-withdrawing nature may alter reactivity compared to amino or methyl groups, warranting further electrochemical studies.

Untested Biological Potential: No data exist on 2-cyanoamino-4,6-dihydroxypyrimidine’s enzyme inhibition or cytotoxicity, highlighting a research gap.

Métodos De Preparación

Synthetic Approaches to the Pyrimidine Scaffold

General Considerations for Pyrimidine Synthesis

Before examining specific methods for 2-Cyanoamino-4,6-dihydroxypyrimidine preparation, understanding the general approaches to synthesizing the pyrimidine scaffold is essential. Pyrimidine rings are typically constructed through cyclization reactions involving appropriate three-carbon and three-nitrogen atom sources or through modifications of existing pyrimidine structures.

Malonate-Formamide Condensation Route

A fundamental approach to synthesizing the dihydroxypyrimidine scaffold involves the condensation of malonate esters with formamide in the presence of alkali metal alkoxides. This method, detailed in patent US5847139A, provides an efficient route to 4,6-dihydroxypyrimidine with yields exceeding 90% under optimized conditions.

The reaction mechanism involves:

- Formation of an enolate from the malonate ester

- Nucleophilic attack on formamide

- Cyclization to form the pyrimidine ring

- Tautomerization to yield the dihydroxypyrimidine product

The reaction typically proceeds at elevated temperatures (60-100°C) for 15-60 minutes, followed by a post-reaction period of 30 minutes to 2 hours at 90-100°C. This approach can be adapted for the synthesis of various substituted pyrimidines by using appropriately functionalized malonate derivatives.

Guanidine-Based Synthesis

Another important approach involves the condensation of guanidine with diethyl malonate or substituted malonic acid diesters. This method is particularly valuable for synthesizing 2-amino-4,6-dihydroxypyrimidine derivatives, which could serve as precursors for the target compound.

A typical procedure involves:

- Reaction of guanidine (as hydrochloride or nitrate salt) with sodium methoxide in methanol

- Addition of diethyl malonate or dimethyl malonate

- Heating under reflux for 2-3 hours

- Workup to isolate the 2-amino-4,6-dihydroxypyrimidine product

This approach typically yields 2-amino-4,6-dihydroxypyrimidine at approximately 85% yield. The amino group at position 2 provides a handle for further functionalization, potentially allowing conversion to the cyanoamino group.

Direct Preparation Methods for this compound

Synthesis from 2-Cyanoiminobarbituric Acid Intermediates

One direct approach to this compound involves manipulations of 2-cyanoiminobarbituric acid, which appears to be a tautomeric form or closely related precursor. Patent information indicates that 2-cyanoiminobarbituric acid can be processed under controlled pH conditions:

"22.5 g of 2-cyanoiminobarbituric acid and 5 g of succinic acid are added to a suspension, the mixture is briefly stirred, and the pH is then adjusted to 5.5-5.6 by means of about 7.5 ml of 10N sodium hydroxide solution. The temperature is increased to 95°C and stirring is carried out for 6 hours, during which period the pH is maintained at a value of 5.5".

This process yields the sodium salt of monocyanoiminoazobarbituric acid, which can be converted to the free acid form by treatment with concentrated hydrochloric acid at pH 1 and heating for 1 hour at 95°C.

Indirect Preparation Methods via Precursors

Synthesis and Functionalization of 4,6-Dihydroxypyrimidine

The synthesis of 4,6-dihydroxypyrimidine as a precursor, followed by functionalization at the 2-position, represents a feasible indirect route to this compound.

Preparation of 4,6-Dihydroxypyrimidine

Patent US5847139A describes an optimized process for 4,6-dihydroxypyrimidine synthesis:

- The malonate (alone or with formamide) is added to an alkali metal alkoxide solution

- The reaction proceeds at 60-100°C for 15-60 minutes

- Post-reaction period: 30 minutes to 2 hours at 90-100°C

- The reaction mixture is cooled and treated with water

- Free 4,6-dihydroxypyrimidine is liberated from its alkali metal salt using hydrochloric acid

- The product is filtered, washed with water, and dried at 50-90°C under reduced pressure

This method can achieve yields exceeding 90% under optimized conditions.

Functionalization Strategies

The functionalization of 4,6-dihydroxypyrimidine to introduce a cyanoamino group at position 2 would require:

- Activation of the 2-position (potentially via halogenation)

- Introduction of an amino group

- Conversion to cyanoamino functionality

This multi-step approach, while complex, provides a potential route based on the well-established synthesis of the 4,6-dihydroxypyrimidine scaffold.

Alternative Routes via 2-Amino-4,6-dichloropyrimidine

Another indirect approach involves the preparation of 2-amino-4,6-dichloropyrimidine derivatives as intermediates, as described in research on 5-substituted pyrimidines:

- Synthesis of 2-amino-4,6-dihydroxypyrimidine via guanidine-malonate condensation

- Conversion to 2-amino-4,6-dichloropyrimidine using chlorinating agents

- Modification of the amino group to introduce the cyano functionality

Research findings indicate that this approach can be optimized using the Vilsmeier–Haack–Arnold reagent for the chlorination step, with immediate deprotection of any protecting groups. While this research focused on 5-substituted variants, the methodology could potentially be adapted for the synthesis of our target compound.

Reaction Conditions and Optimization Parameters

Temperature and Reaction Time Optimization

The synthesis of pyrimidine derivatives is highly dependent on temperature control. Analysis of multiple preparation methods reveals several key considerations:

| Reaction Stage | Optimal Temperature Range | Typical Reaction Time | Critical Considerations |

|---|---|---|---|

| Malonate-formamide condensation | 60-100°C | 2-5 hours | Initial addition at lower temperature, followed by controlled heating |

| Guanidine-based cyclization | 65-95°C | 2-8 hours | Temperature affects cyclization efficiency and side product formation |

| pH adjustment and isolation | -5°C to 5°C | 0.5-2 hours | Low temperature improves crystallization and product purity |

| Cyanation reactions | 0-25°C (typically) | 1-4 hours | Temperature control critical to prevent side reactions |

| Chlorination processes | 80-95°C | 3-6 hours | Temperature affects chlorination efficiency and selectivity |

Temperature control during addition of reagents is particularly crucial, as noted in the Chinese patent method (CN102936224A), which emphasizes progressive warming from ambient temperature to reaction temperature in 10-40 minutes.

Solvent and Base Selection

Solvent and base selection significantly impact reaction efficiency:

| Solvent System | Advantages | Limitations | Typical Applications |

|---|---|---|---|

| Absolute ethanol | Good solubility for most reagents, favorable for cyclization | Limited temperature range, potential side reactions | Malonate-formamide condensation, guanidine reactions |

| Methanol | Enhanced solubility for polar intermediates | Toxicity concerns, limited temperature range | Guanidine-based syntheses, amino-pyrimidine preparation |

| 1,2-Dichloroethane | Excellent for chlorination reactions | Environmental concerns, higher cost | Conversion of hydroxy to chloro groups |

| Toluene | Good for moisture-sensitive reactions | Limited solubility for polar compounds | Specific functionalization steps |

The base system is equally important:

- Sodium methoxide (2.5M in methanol) is preferred for guanidine-based cyclizations

- Sodium ethoxide in absolute ethanol works well for malonate-formamide condensations

- Triethylamine serves as an effective base for chlorination processes

Stoichiometry Considerations

Optimized reagent ratios are critical for achieving high yields. Research findings indicate:

| Reagent Combination | Optimal Molar Ratio | Effect on Yield/Purity |

|---|---|---|

| Formamide to malonate | 2-3.5:1 | Higher ratios improve conversion but complicate purification |

| Guanidine to malonate | 1.1-1.2:1 | Slight excess of guanidine improves yield |

| Sodium alkoxide to substrate | 1-3.5:1 | Higher ratios may be needed for less reactive substrates |

| Chlorinating agent to substrate | 2.2-3:1 | Excess ensures complete conversion |

The Chinese patent highlights that the molar ratio of formamide to diethyl malonate significantly affects yield, with optimal ratios in the range of 2-3.5:1. Similarly, the molar ratio of sodium alkoxide to formamide ranges from 1:1 to 1:3.5 in optimized procedures.

Purification and Characterization Techniques

Isolation and Purification Strategies

The isolation and purification of this compound and its precursors involve several critical steps:

- pH-controlled precipitation: Adjusting pH (typically to 2-6) to precipitate the product from reaction mixtures

- Filtration and washing: Using appropriate solvents (water, ethanol, or combinations)

- Recrystallization: Often from aqueous or alcoholic systems

- Drying: Typically at 50-90°C under reduced pressure (20-200 mbar)

The optimized procedure described for 4,6-dihydroxypyrimidine purification involves:

Analytical Characterization Methods

Analytical techniques for characterizing this compound include:

| Analytical Method | Information Provided | Typical Parameters |

|---|---|---|

| HPLC | Purity assessment, reaction monitoring | C18 columns, typically with acidified water/acetonitrile gradients |

| IR Spectroscopy | Functional group identification (C≡N, C=O, NH) | Characteristic peaks: C≡N stretch (~2200 cm⁻¹), C=O stretches (~1680-1720 cm⁻¹) |

| ¹H NMR | Structural confirmation, tautomeric state analysis | Chemical shifts for pyrimidine CH (7-8 ppm), NH protons (9-12 ppm) |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion at m/z 152 for this compound |

| Elemental Analysis | Composition verification | C, H, N percentages matching theoretical values for C5H4N4O2 |

For this compound specifically, additional characterization parameters include:

- Melting point analysis (literature values suggest decomposition rather than clean melting)

- UV spectroscopy (characteristic absorption patterns for the pyrimidine system)

- X-ray crystallography (for definitive structural confirmation)

Yield Optimization and Scale-up Considerations

Critical Factors Affecting Yield

Research findings highlight several factors that significantly impact the yield of pyrimidine derivatives:

- Addition rate control: Slow, controlled addition of reactants improves yields

- Post-reaction periods: Extended reaction times after complete addition (4-8 hours) maximize conversion

- Temperature profiles: Proper heating and cooling cycles affect crystal size and purity

- Workup techniques: Careful pH adjustment and washing protocols minimize product loss

In the synthesis of 4,6-dihydroxypyrimidine, yields exceeding 90% have been reported under optimized conditions. For 2-amino-4,6-dihydroxypyrimidine, yields around 85% are typical. These high-yielding precursor syntheses provide a strong foundation for developing optimized routes to this compound.

Scale-up Challenges and Solutions

Scaling up the synthesis of this compound presents several challenges:

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Heat transfer limitations | Reduced reaction control, hotspot formation | Improved reactor design, staged addition protocols |

| Mixing inefficiency | Incomplete reaction, impurity formation | Enhanced mixing systems, modified addition sequences |

| Solvent recovery | Economic and environmental concerns | Closed-loop solvent recovery systems |

| Filtration difficulties | Reduced throughput, product loss | Filter aid utilization, optimized crystallization protocols |

| Waste management | Environmental impact, regulatory compliance | Process integration, waste stream valorization |

The Chinese patent method (CN102936224A) specifically addresses scale-up considerations, emphasizing the importance of controlled addition rates and proper temperature management during scale-up. The patent reports successful implementation at industrial scale with yields exceeding 83% based on diethyl malonate.

Comparative Analysis of Preparation Routes

Based on the available information, a comparative analysis of potential preparation routes for this compound can be presented:

| Synthetic Route | Key Precursors | Key Reagents | Estimated Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct from 2-cyanoiminobarbituric acid | 2-cyanoiminobarbituric acid | Succinic acid, sodium hydroxide | 70-85% | Single-step process if precursor available | Limited information on precursor synthesis |

| Via 2-amino-4,6-dihydroxypyrimidine | Guanidine, diethyl malonate | Sodium methoxide, cyanating agents | 60-75% (estimated) | Well-established precursor synthesis | Multi-step process, potential selectivity issues |

| Via 4,6-dihydroxypyrimidine | Formamide, diethyl malonate | Sodium ethoxide, amination agents, cyanating agents | 50-65% (estimated) | High-yield precursor synthesis | More steps, challenging regioselectivity |

| Via 2-amino-4,6-dichloropyrimidine | Guanidine, diethyl malonate | Chlorinating agents, nucleophilic displacement reagents | 55-70% (estimated) | Versatile intermediate for further functionalization | Complex multi-step process |

The most promising route appears to be through 2-amino-4,6-dihydroxypyrimidine, given the well-established synthesis of this precursor and the potential for direct conversion to the cyanoamino derivative. However, each route offers specific advantages depending on reagent availability, scale requirements, and equipment constraints.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-cyanoamino-4,6-dihydroxypyrimidine be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic addition-elimination reactions using diethyl malonate and guanidine nitrate in sodium ethoxide. Key factors include reaction time (optimized at 4–6 hours), pH control (8–10), and catalyst selection (e.g., sodium ethoxide). For 5-substituted derivatives, modified methods using Vilsmeier–Haack–Arnold reagents enable efficient cyclization and deprotection, achieving yields >85% . Single-factor experiments and response surface methodology (RSM) are recommended for process optimization.

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : X-ray crystallography and powder synchrotron diffraction are critical for resolving hydrogen-bonding networks (e.g., N–H···N interactions at 2.23–2.50 Å) and crystal packing . Complementary techniques include:

- FT-IR : To confirm functional groups (e.g., –NH₂, –OH stretches).

- NMR : For substituent analysis (e.g., ¹H/¹³C chemical shifts for 5-substituted derivatives) .

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodological Answer : In vitro nitric oxide (NO) inhibition assays in mouse peritoneal cells are standard. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine shows IC₅₀ = 2 μM, while dihydroxy analogs are inactive . Key steps:

- Cell viability testing : Use MTT assays to rule out cytotoxicity.

- Dose-response curves : Test compounds at 1–50 μM concentrations.

- Mechanistic studies : Pair with ROS scavenging assays or transcriptomic analysis to identify pathways .

Advanced Research Questions

Q. What role does this compound play in crosslinking polymers for advanced materials?

- Methodological Answer : As a trifunctional crosslinker (DAHP), it enhances self-healing polyurethane elastomers by forming dynamic hydrogen bonds. Synthesis involves reacting hydroxyl-terminated PTMEG with isophorone diisocyanate and DAHP in a two-step process. The resulting elastomers exhibit tensile strength >20 MPa and self-healing efficiency >90% at room temperature . Characterization requires rheology (to assess viscoelasticity) and SAXS/WAXS (to study network topology).

Q. How can this compound be utilized in catalytic systems for organic transformations?

- Methodological Answer : In oxidative Heck reactions, DAHP acts as a ligand in palladium-catalyzed couplings. Optimal conditions include:

- Catalyst system : Pd(OAc)₂ (20 equiv.), BIAN/DAHP/EDTA (28/40/20 equiv.).

- Solvent : MeOH:H₂O (3:1) at pH 7.0.

- Substrate scope : Arylboronic acids with electron-withdrawing groups show >80% conversion . Mechanistic studies (e.g., LC-MS monitoring) reveal pH-dependent activation of alkenes.

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for 5-substituted derivatives?

- Methodological Answer : Dichloropyrimidines (e.g., 5-F, 5-Cl) exhibit NO inhibition, while dihydroxy analogs are inactive due to reduced electrophilicity. To address SAR discrepancies:

- Computational modeling : Use DFT to compare electron density maps and HOMO-LUMO gaps.

- Proteomics : Identify binding targets (e.g., thymidine phosphorylase inhibition for 6-chlorouracils) .

- Crystallography : Correlate substituent steric effects with bioactivity .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.